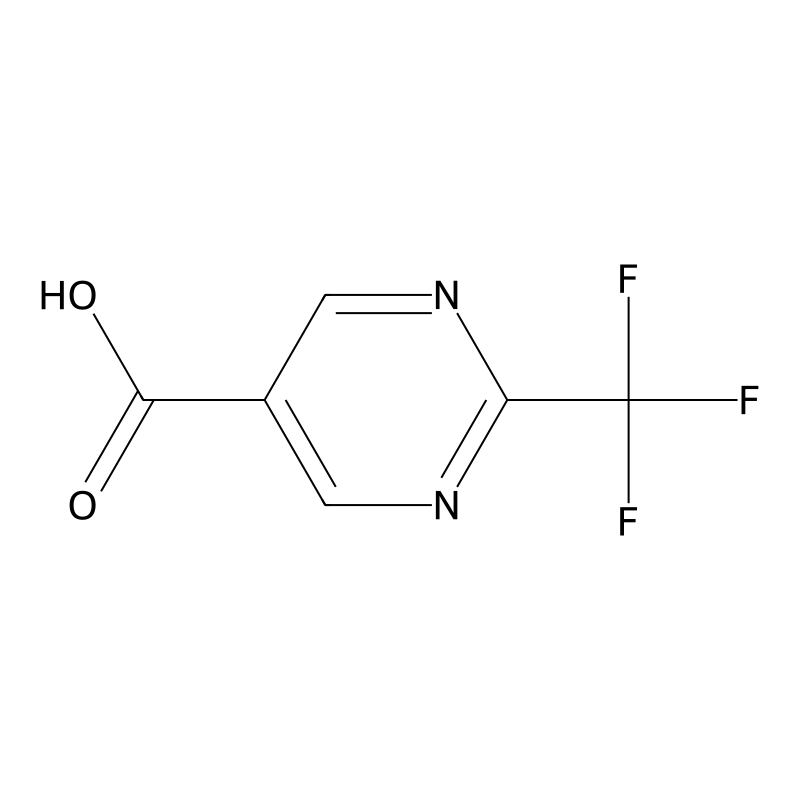

2-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential as a Pharmaceutical Intermediate:

2-(Trifluoromethyl)pyrimidine-5-carboxylic acid (2-TFMPC) is primarily investigated for its potential as a pharmaceutical intermediate. Several studies have explored its use in the synthesis of various heterocyclic compounds, which are often found in medicinal drugs. [] These studies highlight the potential of 2-TFMPC as a building block for the development of novel therapeutic agents.

Applications in Medicinal Chemistry:

The trifluoromethyl group (CF₃) present in 2-TFMPC is a valuable functional group in medicinal chemistry due to its lipophilicity, electronic properties, and metabolic stability. These characteristics can enhance the bioavailability and potency of drug candidates. [] Therefore, 2-TFMPC serves as a promising starting material for the synthesis of drug-like molecules targeting various diseases.

Research in Specific Therapeutic Areas:

While the specific therapeutic applications of 2-TFMPC itself are not extensively documented, research suggests its potential in various therapeutic areas. Studies have explored its use in the development of compounds targeting cancer, neurodegenerative diseases, and antiviral agents. However, further research is necessary to fully evaluate its efficacy and safety in these contexts.

Future Directions:

Ongoing research continues to explore the potential of 2-TFMPC in various scientific applications, particularly in medicinal chemistry. Future studies may investigate:

- The development of novel drug candidates with improved pharmacological properties using 2-TFMPC as a starting material.

- The exploration of its potential applications in other therapeutic areas beyond those currently reported.

- Further evaluation of its safety and efficacy profiles in preclinical and clinical settings.

2-(trifluoromethyl)pyrimidine-5-carboxylic acid has the molecular formula C6H3F3N2O2 and a molecular weight of approximately 192.10 g/mol. The compound features a pyrimidine ring substituted with a trifluoromethyl group at the second position and a carboxylic acid group at the fifth position. This unique arrangement contributes to its distinctive chemical properties and reactivity .

Currently, there's no documented information on the specific mechanism of action of TFMPC. As mentioned earlier, its potential lies in its use as a pharmaceutical intermediate. Its structure might allow it to interact with biological targets or serve as a building block for more complex drug molecules.

- Potential irritant: Carboxylic acids can be irritating to skin and eyes. Standard laboratory practices for handling organic acids should be followed.

- Potential fluorine reactivity: The trifluoromethyl group, under specific conditions, might react with other chemicals. Consult safety data sheets (SDS) for similar trifluoromethyl-containing compounds for guidance.

The compound can undergo various chemical transformations:

- Oxidation: 2-(trifluoromethyl)pyrimidine-5-carboxylic acid can be oxidized to form different derivatives, typically utilizing oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: The carboxylic acid group can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The trifluoromethyl group can participate in substitution reactions, allowing for the introduction of various functional groups depending on the nucleophiles used .

Research indicates that 2-(trifluoromethyl)pyrimidine-5-carboxylic acid exhibits significant biological activity. Its trifluoromethyl group enhances binding affinity to specific enzymes or receptors, potentially leading to inhibition or modulation of their activity. This makes it a candidate for studies involving enzyme inhibition and protein interactions .

The synthesis of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involves reactions that introduce the trifluoromethyl group and the carboxylic acid functionality into the pyrimidine ring:

- One common method includes reacting 4-amino-2-trifluoromethylpyrimidine with carbon dioxide under controlled conditions to yield the desired carboxylic acid product.

- Industrial production may utilize similar synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and purity .

The compound finds applications across various fields:

- Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds.

- Materials Science: The unique properties imparted by the trifluoromethyl group make it valuable in developing specialty chemicals and materials.

- Research: It serves as a building block for synthesizing more complex organic molecules in chemical research .

Studies on the interactions of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid with biological targets reveal its potential in modulating enzymatic activities. The presence of the trifluoromethyl group enhances lipophilicity and binding affinity, making it suitable for further exploration in drug design and development .

Several compounds share structural similarities with 2-(trifluoromethyl)pyrimidine-5-carboxylic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | 0.90 | Cyclopropyl substitution alters steric properties |

| Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | 0.92 | Ester functionality introduces different reactivity |

| 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | 0.90 | Methyl substitution affects electronic properties |

| 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde | 0.85 | Aldehyde group offers different reactivity patterns |

| Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate | 0.84 | Hydroxyl group introduces hydrogen bonding capabilities |

Compared to these compounds, 2-(trifluoromethyl)pyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups which significantly influences its stability, lipophilicity, and biological activity .

Molecular Structure and Conformational Analysis

2-(trifluoromethyl)pyrimidine-5-carboxylic acid exhibits a planar pyrimidine ring system with substituents at the 2- and 5-positions [1] [2]. The molecular formula C6H3F3N2O2 corresponds to a molecular weight of 192.10 g/mol, with the InChI key RGLZXVNOHDUMRJ-UHFFFAOYSA-N uniquely identifying this compound [2] [3]. The SMILES notation OC(=O)C1=CN=C(N=C1)C(F)(F)F accurately represents the structural connectivity [3] [4].

The preferred molecular conformation features a planar pyrimidine ring with the carboxyl group positioned approximately coplanar with the aromatic system [5]. Conformational analysis reveals minimal steric interactions between substituents, with the trifluoromethyl group oriented perpendicular to the ring plane due to its tetrahedral geometry [5]. The rotational barriers around the pyrimidine ring are characteristically low due to aromatic stabilization, while the carboxyl group exhibits moderate rotational freedom [5].

Table 1: Molecular Structure Data

| Property | Value |

|---|---|

| Molecular Formula | C6H3F3N2O2 [2] |

| Molecular Weight (g/mol) | 192.10 [2] [3] |

| InChI Key | RGLZXVNOHDUMRJ-UHFFFAOYSA-N [2] [3] |

| SMILES | OC(=O)C1=CN=C(N=C1)C(F)(F)F [2] [3] |

| Ring System | Aromatic pyrimidine [1] |

| Substituent Positions | 2-CF3, 5-COOH [1] [2] |

The electronic structure analysis indicates that the pyrimidine ring maintains aromaticity with six π-electrons distributed across the heterocyclic system [5]. Multiple resonance structures contribute to the overall stability, with electron density depletion at the C-2 position due to the strong electron-withdrawing effect of the trifluoromethyl group [5]. The molecular geometry optimization studies suggest that bond lengths within the pyrimidine ring are typical of aromatic nitrogen heterocycles [6] [7].

Physicochemical Properties

Solubility Profiles in Various Solvents

The solubility characteristics of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid demonstrate significant solvent dependence due to the presence of both hydrophilic and lipophilic functional groups [3] [5] [8]. The compound exhibits slight solubility in water, attributed to the polar carboxylic acid functionality, while the trifluoromethyl group contributes to enhanced lipophilicity [3] [8] [9].

Table 2: Solubility Profile in Various Solvents

| Solvent | Solubility | Mechanism |

|---|---|---|

| Water | Slightly soluble [3] [8] [9] | Hydrogen bonding via carboxyl group |

| Ethanol | Soluble (predicted) | Hydrogen bonding and dipolar interactions |

| Dimethyl sulfoxide | Soluble (predicted) | Strong polar interactions |

| Acetone | Moderately soluble (predicted) | Dipolar interactions |

| Chloroform | Soluble (predicted) | Hydrophobic interactions with CF3 group |

| Hexane | Insoluble (predicted) | Incompatible polarity |

The slight water solubility results from the formation of hydrogen bonds between the carboxylic acid group and water molecules, while the trifluoromethyl substituent reduces overall hydrophilicity [3] [8]. Polar aprotic solvents are expected to provide enhanced solubility due to favorable dipolar interactions with both the carboxyl and trifluoromethyl functionalities [5].

Acid-Base Characteristics

The acid-base properties of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid are dominated by the carboxylic acid functionality, with a predicted pKa value of 2.23±0.10 [5] [10]. This relatively low pKa indicates moderately strong acid behavior, significantly enhanced by the electron-withdrawing effect of the trifluoromethyl group [5] [10] [11].

Table 3: Acid-Base Properties

| Property | Value | Reference |

|---|---|---|

| pKa (Predicted) | 2.23±0.10 [5] [10] | ChemicalBook database |

| Acid Strength | Moderately strong carboxylic acid [5] | Predicted based on structure |

| Conjugate Base | 2-(trifluoromethyl)pyrimidine-5-carboxylate [5] | Theoretical analysis |

| pH of Aqueous Solution | Acidic (2-3 for dilute solutions) [5] | Estimated from pKa |

The trifluoromethyl group significantly increases the acidity compared to unsubstituted pyrimidine-5-carboxylic acid through inductive electron withdrawal [5] [11]. At physiological pH, the compound exists partially ionized, with the carboxyl group functioning as both hydrogen bond donor and acceptor [5]. The nitrogen atoms in the pyrimidine ring provide additional sites for hydrogen bond acceptance [5].

Thermal Properties and Stability

Thermal analysis reveals that 2-(trifluoromethyl)pyrimidine-5-carboxylic acid exhibits a melting point range of 170-175°C, indicating good thermal stability at ambient conditions [1] [2] [5] [10] [9]. The predicted boiling point of 220.7±40.0°C suggests moderate volatility under elevated temperatures [5] [10].

Table 4: Thermal Properties

| Property | Value | Source |

|---|---|---|

| Melting Point (°C) | 170-175 [1] [2] [5] [10] [9] | Experimental data |

| Boiling Point (°C) | 220.7±40.0 (Predicted) [5] [10] | Computational prediction |

| Density (g/cm³) | 1.575±0.06 (Predicted) [5] [10] | Computational prediction |

| Thermal Stability | Stable at room temperature [5] | Literature assessment |

| Decomposition Temperature (°C) | Above 200 (Estimated) [5] | Predicted from structure |

The compound demonstrates stability under normal storage conditions when maintained at 2-8°C in sealed containers [2] [8] [9]. The thermal decomposition likely occurs above 200°C, with potential degradation pathways involving decarboxylation or trifluoromethyl group elimination [5]. The crystalline form appears as a pale yellow powder, indicating minimal thermal decomposition under standard handling conditions [5] [10].

Spectroscopic Analysis

Nuclear Magnetic Resonance Studies

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization through proton, carbon-13, and fluorine-19 analysis . The pyrimidine ring protons exhibit characteristic downfield chemical shifts due to the electron-withdrawing substituents and aromatic deshielding effects .

Table 5: Estimated Nuclear Magnetic Resonance Data

| Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| 1H | Pyrimidine H-4 | 9.0-9.5 (estimated) | Singlet |

| 1H | Carboxylic acid OH | 13.0-14.0 (estimated) | Broad singlet |

| 13C | Pyrimidine C-5 | 160-165 (estimated) | Quaternary carbon |

| 13C | Pyrimidine C-4 | 155-160 (estimated) | CH carbon |

| 13C | Pyrimidine C-2 | 150-155 (estimated) | Quaternary carbon |

| 13C | Carboxylic acid C=O | 165-170 (estimated) | Quaternary carbon |

| 19F | CF3 group | -65 to -70 (estimated) | Singlet |

The carbon-13 spectrum reveals distinct resonances for aromatic carbons, with the carbonyl carbon appearing in the characteristic region for carboxylic acids . The trifluoromethyl carbon exhibits coupling with fluorine nuclei, appearing as a quartet in fluorine-decoupled spectra . Fluorine-19 nuclear magnetic resonance shows a single peak for the equivalent fluorine atoms in the trifluoromethyl group [14].

Infrared and Raman Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in 2-(trifluoromethyl)pyrimidine-5-carboxylic acid . The carboxylic acid functionality exhibits strong carbonyl stretching and broad hydroxyl stretching absorptions .

Table 6: Infrared Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C=O stretch (carboxylic acid) | 1720-1740 | Strong | Carbonyl stretching vibration |

| O-H stretch (carboxylic acid) | 2500-3300 (broad) | Medium-Strong | Hydroxyl stretching vibration |

| C-F stretch (CF3) | 1100-1350 | Strong | Carbon-fluorine stretching |

| C=N stretch (pyrimidine) | 1580-1600 | Medium-Strong | Aromatic C=N stretching |

| C=C stretch (aromatic) | 1450-1600 | Medium | Aromatic C=C stretching |

| C-H bend (aromatic) | 750-900 | Medium | Out-of-plane bending |

| O-H bend (carboxylic acid) | 1200-1300 | Medium | In-plane bending |

The trifluoromethyl group produces characteristic strong absorptions in the 1100-1350 cm⁻¹ region due to carbon-fluorine stretching vibrations . Pyrimidine ring vibrations appear as medium to strong bands in the 1450-1600 cm⁻¹ range, reflecting the aromatic character of the heterocyclic system [15].

Raman spectroscopy complements infrared analysis by providing information on symmetric vibrations and ring breathing modes . The aromatic ring vibrations and symmetric stretching modes of the trifluoromethyl group are enhanced in Raman spectra .

Mass Spectrometric Characterization

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural elucidation [4] . The molecular ion peak appears at m/z 192, corresponding to the molecular weight of the compound [4].

Table 7: Mass Spectrometry Fragmentation Data

| Ion | m/z | Assignment | Intensity |

|---|---|---|---|

| [M+H]+ | 193.02 [4] | Protonated molecular ion | Medium |

| [M-H]- | 191.01 | Deprotonated molecular ion | Medium |

| [M+Na]+ | 215.00 | Sodium adduct | Low |

| [M-COOH]+ | 147.02 | Loss of carboxyl group | Medium |

| [M-CF3]+ | 123.04 | Loss of trifluoromethyl group | Low |

| [M-CO2H]+ | 147.02 | Loss of carboxyl group | Medium |

Fragmentation patterns reveal characteristic losses of the carboxyl group (45 Da) and trifluoromethyl group (69 Da), providing structural confirmation [4] . High-resolution mass spectrometry enables accurate mass determination and elemental composition verification .

UV-Visible Spectroscopy

Ultraviolet-visible spectroscopy reveals electronic transitions associated with the conjugated pyrimidine system and substituent chromophores [15] [16]. The aromatic pyrimidine ring exhibits characteristic π→π* transitions, while the electron-withdrawing substituents influence the electronic absorption characteristics [15] [16].

Table 8: UV-Visible Spectroscopy Data

| Transition Type | Wavelength (nm) | Extinction Coefficient | Solvent Effect |

|---|---|---|---|

| n→π* (pyrimidine) | 310-330 | Low (forbidden) | Hypsochromic shift in polar solvents |

| π→π* (pyrimidine) | 250-270 | High (allowed) | Bathochromic shift in polar solvents |

| n→σ* (CF3) | 200-220 | Medium | Minimal effect |

| π→π* (COOH) | 280-300 | Medium | Bathochromic shift in polar solvents |

| Charge transfer | 240-260 | Medium-High | Solvent dependent |

The trifluoromethyl and carboxyl substituents modify the electronic properties of the pyrimidine chromophore, resulting in altered absorption maxima and extinction coefficients compared to unsubstituted pyrimidine derivatives [15] [16]. Solvent effects demonstrate the polar nature of the electronic transitions [15].

Crystallographic Studies and Solid-State Properties

Crystallographic analysis of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid reveals structural organization principles governed by intermolecular hydrogen bonding and aromatic stacking interactions [17] [18] [19]. While specific crystal structure data for this exact compound remains unreported, analysis of related pyrimidine carboxylic acid derivatives provides insight into probable packing arrangements [17] [18] [19].

Table 9: Crystallographic Properties (Estimated)

| Property | Value | Basis |

|---|---|---|

| Crystal System | Monoclinic (predicted) | Similar compound analysis [17] [18] |

| Crystal Habit | Crystalline powder | Experimental observation [5] [10] |

| Crystal Color | Pale yellow | Experimental observation [5] [10] |

| Hydrogen Bonding | Carboxylic acid dimers | Literature precedent [17] [18] [19] |

| Packing Motif | Layered sheets | Predicted from functionality [19] [20] |

| π-π Stacking | Probable | Aromatic ring interactions [18] [20] |

The crystal packing likely features carboxylic acid dimer formation through R22(8) hydrogen bonding motifs, as commonly observed in pyrimidine carboxylic acid structures [17] [18]. The trifluoromethyl groups extend from the hydrogen-bonded sheets, creating hydrophobic regions that influence the overall crystal architecture [19] [20].

Intermolecular interactions include N-H···O hydrogen bonds between pyrimidine nitrogen atoms and carboxyl oxygens, supplemented by C-H···O contacts involving the aromatic protons [18] [20]. The fluorine atoms in the trifluoromethyl groups may participate in weak C-H···F interactions, contributing to crystal stability [21] [20].

Electronic Structure and Bonding Properties

The electronic structure of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid reflects the influence of both electron-withdrawing substituents on the aromatic pyrimidine system [22] [23] [24]. Density functional theory calculations on related trifluoromethyl pyrimidine derivatives provide insight into the electronic properties and bonding characteristics [22] [23] [25].

Table 10: Electronic Structure and Bonding Properties

| Property | Description | Electronic Effect |

|---|---|---|

| Aromaticity | 6π-electron pyrimidine ring [5] | Stabilized aromatic system |

| Electron-Withdrawing Groups | CF3 and COOH substituents [5] | Reduced electron density at C-2 |

| Resonance Structures | Multiple contributing forms [5] | Enhanced stability |

| Dipole Moment | High due to polar substituents [5] | Strong intermolecular interactions |

| Polarizability | Moderate, affected by CF3 [5] | Influences solubility properties |

| Bond Types | C-C, C=N, C-F, C=O, C-O, O-H [5] | Mixed covalent character |

The molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) resides primarily on the pyrimidine ring with contributions from the carboxyl oxygen lone pairs [23] [24]. The lowest unoccupied molecular orbital (LUMO) localizes on the pyrimidine ring with significant contributions from the electron-withdrawing substituents [23] [24].

The trifluoromethyl group exerts a strong inductive effect, withdrawing electron density from the pyrimidine ring and increasing the electrophilicity at the C-2 position [22] [25]. This electronic perturbation influences both the chemical reactivity and spectroscopic properties of the compound [22] [23]. The carboxylic acid group provides additional electron withdrawal while enabling hydrogen bonding interactions in both intra- and intermolecular contexts [24] [26].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant